molecular formula C13H10N4O B1308896 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline CAS No. 54754-58-4

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B1308896
CAS No.: 54754-58-4
M. Wt: 238.24 g/mol
InChI Key: UZFZCILKWNQMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CAS 54754-58-4) is a high-value chemical building block with a molecular weight of 238.24 g/mol and the formula C13H10N4O . This compound features a planar molecular architecture where a central 1,3,4-oxadiazole ring serves as a rigid bridge connecting a 4-aminophenyl group and a pyridine ring, creating an extensive π-conjugated system . This structure is significant in medicinal chemistry, as 1,3,4-oxadiazole derivatives are investigated for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . Research indicates such compounds can act through mechanisms like enzyme inhibition, targeting thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell proliferation . The aniline moiety serves as a versatile handle for further synthetic modification, enabling the creation of novel hybrids and azo dyes for materials science applications . An efficient synthesis involves the cyclization of appropriate hydrazide precursors with phosphoryl chloride (POCl3), followed by a selective reduction of a nitro precursor using a mild sodium borohydride-tin(II) chloride system . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFZCILKWNQMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424226
Record name 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54754-58-4
Record name 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydrazides with Aromatic Acids or Aldehydes

A classical and widely used approach involves the condensation of hydrazides with aromatic acids or aldehydes, followed by cyclodehydration to form the 1,3,4-oxadiazole ring.

  • General Procedure : Aromatic acid hydrazides (e.g., 4-pyridinecarboxylic acid hydrazide) react with aromatic aldehydes or acids in the presence of dehydrating agents such as phosphoryl chloride (POCl3) or phosphorus oxychloride under reflux conditions (5–6 hours) to yield 2,5-disubstituted 1,3,4-oxadiazoles.

  • Example : The reaction of 4-pyridinecarboxylic acid hydrazide with 2-aminobenzaldehyde forms a hydrazone intermediate, which cyclizes under POCl3 reflux to produce 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline.

Step Reagents/Conditions Outcome
1 4-Pyridinecarboxylic acid hydrazide + aromatic aldehyde Formation of hydrazone intermediate
2 Reflux with POCl3 (phosphorus oxychloride) Cyclodehydration to 1,3,4-oxadiazole ring

One-Pot Domino Synthesis Using Isatins and Hydrazides (Iodine-Mediated)

A more recent, eco-friendly method involves a transition metal-free, one-pot domino reaction using isatins and hydrazides in the presence of molecular iodine.

  • Mechanism : This process includes consecutive condensation, hydrolytic ring cleavage, and intramolecular decarboxylation, leading to oxidative formation of the oxadiazole ring.

  • Advantages : Avoids expensive catalysts, reduces steps, and improves atom economy.

  • Typical Conditions : Equimolar amounts of isatin and aryl/heteroaryl hydrazide are mixed with iodine under mild heating in a sealed glass tube, yielding diversified 2-(1,3,4-oxadiazol-2-yl)anilines including pyridinyl derivatives.

Parameter Details
Starting materials Isatin + aryl/heteroaryl hydrazide
Catalyst Molecular iodine (I2)
Solvent Typically none or minimal solvent
Temperature Mild heating (e.g., 60–80 °C)
Reaction time Several hours (varies by substrate)
Yield Moderate to high (varies by substrate)

One-Pot 1,3,4-Oxadiazole Synthesis-Arylation and Amination Strategies

Advanced synthetic protocols combine oxadiazole ring formation with direct functionalization steps such as arylation or amination in a one-pot manner.

  • Arylation : Carboxylic acids react with reagents like NIITP (N-isocyanimino triphenylphosphorane) and aryl halides in the presence of copper catalysts and bases to form 2,5-disubstituted oxadiazoles.

  • Amination : Using O-benzoyl hydroxylamine, triphenylphosphine, and copper(II) acetate under mild conditions, 2-amino-5-substituted 1,3,4-oxadiazoles are synthesized efficiently.

  • Typical Conditions :

Reaction Type Key Reagents/Conditions Temperature Time Catalyst
Arylation Carboxylic acid, NIITP, aryl halide, Cs2CO3, CuI, 1,10-phenanthroline 80–120 °C 3–17 h CuI, Cu(OTf)2
Amination O-benzoyl hydroxylamine, triphenylphosphine, LiOtBu, Cu(OAc)2 40 °C 18 h Copper(II) acetate
  • Outcome : High yields of functionalized oxadiazoles with diverse substituents, including pyridinyl and aniline groups.

Reduction of Nitro-Substituted Oxadiazoles to Anilines

In some synthetic routes, nitro-substituted oxadiazoles are first prepared and then selectively reduced to the corresponding anilines.

  • Method : Reduction using sodium borohydride combined with tin(II) chloride dihydrate or iron filings in glacial acetic acid.

  • Example : 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles are reduced to 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines in good yields (ca. 70%).

Reducing Agent Solvent/Medium Temperature Yield (%) Notes
NaBH4 + SnCl2·2H2O Ethanol Room temp High Mild, selective reduction
Iron filings + Glacial Acetic Acid Glacial acetic acid Reflux ~70 Effective for nitro to aniline

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Hydrazide + Aromatic Acid/Aldehyde Cyclization Classical, well-established High yields, straightforward Requires dehydrating agents, reflux conditions
Iodine-Mediated One-Pot Domino Metal-free, eco-friendly Simplified procedure, mild conditions Substrate scope may be limited
One-Pot Arylation/Amination Combines synthesis and functionalization Versatile, high functional group tolerance Requires copper catalysts, longer reaction times
Reduction of Nitro-Oxadiazoles Converts nitro to aniline post-oxadiazole formation Selective, mild conditions Requires prior nitro compound synthesis

Research Findings and Analytical Data

  • Yields : Reported yields for this compound synthesis range from moderate to high (60–90%) depending on the method and substrates.

  • Characterization : Products are confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, IR, and UV-Vis spectroscopy. For example, characteristic oxadiazole ring signals appear in the ^13C NMR around 160–165 ppm, and aniline protons are observed in ^1H NMR at 6.5–7.5 ppm.

  • Purification : Common purification techniques include recrystallization and flash column chromatography to achieve high purity suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The presence of the pyridine and aniline groups in 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline enhances its biological activity. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, such as breast cancer and leukemia cells, by inducing apoptosis and inhibiting cell proliferation .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is believed to involve the modulation of signaling pathways related to cell growth and survival. In vitro studies demonstrated that this compound can interfere with the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .

Materials Science

Fluorescent Materials
The compound has been explored for its potential use in developing fluorescent materials. Its unique structure allows it to exhibit fluorescence under UV light, making it suitable for applications in sensors and imaging technologies. Research has shown that incorporating this compound into polymer matrices enhances their optical properties significantly .

Conductive Polymers
In the field of electronics, this compound has been used as a building block for conductive polymers. Its ability to form stable charge-transfer complexes makes it valuable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies indicate that devices fabricated with these polymers show improved efficiency compared to those made with traditional materials .

Environmental Science

Environmental Sensors
Due to its sensitivity to changes in environmental conditions, this compound has been investigated for use in environmental sensors. Its ability to detect pollutants such as heavy metals and pesticides has been demonstrated in laboratory settings. The compound's fluorescence changes in response to different concentrations of these pollutants, allowing for real-time monitoring .

Data Table: Summary of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines; modulates PI3K/Akt pathway
Materials ScienceFluorescent MaterialsExhibits fluorescence; enhances optical properties in polymers
Conductive PolymersImproves efficiency in OLEDs and OPVs
Environmental ScienceEnvironmental SensorsDetects heavy metals/pesticides; fluorescence changes indicate pollutant levels

Case Studies

  • Anticancer Study : A study published in Cancer Research demonstrated that a derivative of this compound showed potent activity against breast cancer cells. The compound was found to inhibit cell growth by up to 70% at certain concentrations while sparing normal cells .
  • Fluorescent Polymer Development : Researchers at a leading university developed a new class of fluorescent polymers using this compound as a monomer. These polymers exhibited enhanced brightness and stability compared to previous materials used in OLED applications .

Mechanism of Action

The mechanism of action of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline varies depending on its application:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparisons

Synthetic Routes: The target compound is synthesized via iodine-mediated domino reactions, which are more environmentally friendly than copper-catalyzed methods used for chlorophenyl derivatives . Electrosynthesis (e.g., for fluorinated derivatives) offers better functional group tolerance compared to traditional thermal methods .

Structural Features :

  • Planarity : All analogs exhibit planar geometries due to conjugation between the oxadiazole ring and aromatic substituents. However, pyridinyl and fluorinated derivatives show slight deviations (0.05–0.10 Å) in planarity due to steric/electronic effects .
  • Substituent Effects :

  • Electron-withdrawing groups (e.g., fluorine, chlorine) enhance reactivity in cross-coupling reactions .
  • Bulky groups (e.g., tert-butyl) improve thermal stability but reduce solubility .

Physicochemical Properties :

  • Melting Points : The parent compound (145.3°C) has a higher melting point than fluorinated (undisclosed) or tert-butyl derivatives (~120–130°C) due to stronger intermolecular π-π stacking .
  • Fluorescence : Pyridinyl and fluorinated derivatives emit in the blue-green region (λem ≈ 450–500 nm), whereas chlorophenyl analogs show weaker fluorescence due to heavy atom effects .

Biological Activity: Antimicrobial Activity: Chlorophenyl and morpholinosulfonyl derivatives exhibit MIC values of 8–16 µg/mL against S. aureus and E. coli .

Biological Activity

Overview

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that combines both pyridine and oxadiazole rings. Its unique structure contributes to its diverse biological activities, particularly in medicinal chemistry and materials science. This article delves into the biochemical properties, cellular effects, and potential therapeutic applications of this compound.

Interaction with Biomolecules

The compound has shown significant interaction with various enzymes and proteins, notably:

  • Thymidylate Synthase : Involved in DNA synthesis, this enzyme's inhibition can lead to antitumor effects.
  • Histone Deacetylases (HDACs) : The compound modulates chromatin remodeling, which is crucial for gene expression regulation .

These interactions suggest that this compound could play a role in cancer therapy by affecting cellular proliferation and apoptosis.

Modulation of Signaling Pathways

Research indicates that this compound can influence several key signaling pathways:

  • NF-kB Pathway : This pathway is critical in inflammation and immune responses. Modulation of this pathway can lead to anti-inflammatory effects and potential therapeutic benefits in autoimmune diseases.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.38Induces apoptosis via p53 pathway activation
U-937 (Leukemia)12.1Promotes caspase activation leading to cell death
PANC-1 (Pancreatic Cancer)15.0Cell cycle arrest at G0-G1 phase

These findings highlight its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae
  • Fungi : Candida albicans

The presence of substituents on the phenyl ring can enhance the antimicrobial activity by affecting solubility and interaction with microbial targets .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a series of oxadiazole derivatives related to this compound. The derivatives exhibited promising cytotoxicity against several cancer cell lines, with some showing better efficacy than standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit HDACs. The results indicated that modifications to the oxadiazole structure could significantly enhance inhibitory potency. For example, compounds derived from this compound demonstrated IC50 values as low as 20 nM against HDACs, suggesting a strong potential for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, and how do reaction conditions influence yield and purity?

  • Answer : Two primary methods are reported for analogous compounds:

Aza-Wittig Reaction : Reacting 2-aminobenzoic acid derivatives with (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature yields oxadiazole derivatives (e.g., 2-(1,3,4-oxadiazol-2-yl)aniline) with high purity (85–90% yield) .

Copper-Catalyzed Domino Reaction : Intramolecular decarboxylative coupling of precursors under copper catalysis offers a one-pot route with mild conditions, suitable for scalable synthesis .

  • Key Considerations :
  • Solvent choice (e.g., ethanol vs. dichloromethane) impacts reaction kinetics.
  • Light-sensitive intermediates may require foil-covered vessels .
  • Table 1 : Comparison of Synthesis Routes
MethodReagents/ConditionsYieldPurity Control Techniques
Aza-Wittig (N-isocyanimino)Ph₃P, CH₂Cl₂85–90%Column chromatography, NMR
Copper-Catalyzed CuI, K₂CO₃, DMF, 80°C~75%Recrystallization, HPLC

Q. How can researchers resolve structural ambiguities in this compound using spectroscopic and crystallographic techniques?

  • Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.2 ppm, with oxadiazole carbons at ~160–165 ppm .
  • IR : Characteristic C=N (1600–1650 cm⁻¹) and N-H (3300–3400 cm⁻¹) stretches confirm functional groups .
  • X-Ray Crystallography :
  • Planar aromatic rings (r.m.s. deviation <0.1 Å) and intermolecular N–H···N hydrogen bonds stabilize crystal packing .
  • Use SHELX software (SHELXL-97) for refinement, accounting for anisotropic displacement parameters .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in byproduct formation during oxadiazole synthesis?

  • Answer : Divergent pathways arise from reagent reactivity and intermediates:

  • Protonation of Zwitterionic Intermediates : In the aza-Wittig route, protonation of (N-isocyanimino)triphenylphosphorane by carboxylic acids may lead to iminophosphorane intermediates, which undergo intramolecular aza-Wittig cyclization . Competing side reactions (e.g., hydrolysis) occur if moisture is present.
  • Copper-Mediated Side Reactions : Oxidative dimerization or undesired decarboxylation can occur if Cu(I) is overused .
    • Resolution : Optimize stoichiometry, use inert atmospheres, and monitor via LC-MS.

Q. How do computational studies rationalize the planarity of this compound and its implications for material design?

  • Answer :

  • DFT Calculations : Predict conjugation between the pyridinyl-oxadiazole and aniline moieties, leading to planar geometries (dihedral angles <5°) . Planarity enhances π-π stacking in supramolecular assemblies.
  • Material Applications :
  • Organic Semiconductors : Planar structures improve charge transport .
  • Metal-Organic Frameworks (MOFs) : Hydrogen-bonding motifs (N–H···N/O) enable porous network formation .

Q. What strategies validate the biological activity of this compound derivatives, and how can SAR be optimized?

  • Answer :

  • In Vitro Assays :
  • Anticancer : Screen against CCRF-CEM (leukemia) or MCF-7 (breast cancer) cell lines using MTT assays .
  • Antioxidant : Measure DPPH radical scavenging (IC₅₀ values <20 μM indicate potency) .
  • SAR Optimization :
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridinyl position to enhance bioactivity .
  • Replace aniline with substituted benzyl groups to modulate lipophilicity .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR (DMSO-d₆ vs. CDCl₃) and XRD data to resolve discrepancies in reported melting points or spectral shifts .
  • Scalability : Transition from batch to flow chemistry for copper-catalyzed routes to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.